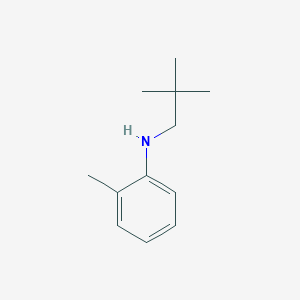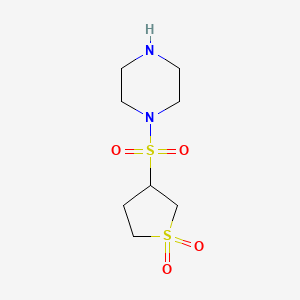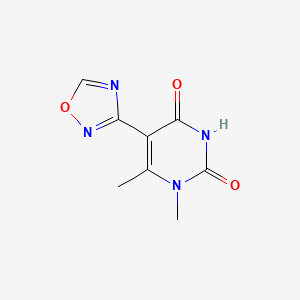
(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two nitrogen atoms in adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride typically involves the reaction of 3-tert-butyl-1-methyl-1H-pyrazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The pyrazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Coupling reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Coupling reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or DMF.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Coupling reactions: Products include biaryl compounds and other complex organic molecules.
科学的研究の応用
Chemistry
In chemistry, (3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of sulfonamide derivatives, which are important in medicinal chemistry.
Biology and Medicine
In biology and medicine, this compound is used to synthesize bioactive molecules that can act as enzyme inhibitors, receptor antagonists, or other therapeutic agents. Its derivatives have shown potential in the treatment of various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, agrochemicals, and other high-value products.
作用機序
The mechanism of action of (3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride depends on its specific application. In general, the sulfonyl chloride group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
- 3-tert-Butyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride
- 3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonamide
- 3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonate
Uniqueness
(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanesulfonyl chloride is unique due to the presence of both the pyrazole ring and the sulfonyl chloride group. This combination allows for a wide range of chemical reactions and applications. The tert-butyl and methyl groups on the pyrazole ring also contribute to the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C9H15ClN2O2S |
|---|---|
分子量 |
250.75 g/mol |
IUPAC名 |
(3-tert-butyl-1-methylpyrazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H15ClN2O2S/c1-9(2,3)8-7(5-12(4)11-8)6-15(10,13)14/h5H,6H2,1-4H3 |
InChIキー |
OIZJEYBGGPJKGA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NN(C=C1CS(=O)(=O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13218186.png)
![5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13218189.png)



![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)






